20-Glucoginsenoside RF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

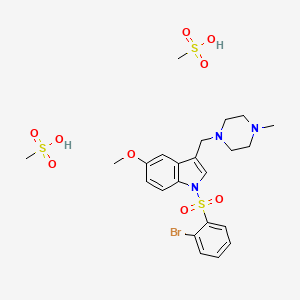

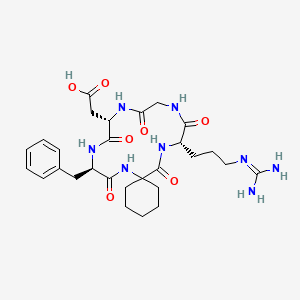

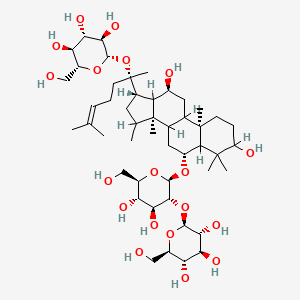

20-Glucoginsenoside RF is a type of ginsenoside, which are the major bioactive constituents of Panax ginseng. Ginsenosides are saponins, a class of chemical compounds known for their diverse pharmacological effects. This compound has been identified as one of the prominent ginsenosides in ginseng, contributing to its medicinal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 20-Glucoginsenoside RF involves the extraction of ginsenosides from Panax ginseng. The process typically includes the following steps:

Extraction: Ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.

Purification: The extract is then purified using techniques such as column chromatography.

Isolation: Specific ginsenosides, including this compound, are isolated using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

20-Glucoginsenoside RF undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

20-Glucoginsenoside RF has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of saponins and their chemical properties.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, immunomodulatory, and antioxidant properties.

Industry: Utilized in the development of health supplements and functional foods.

Mecanismo De Acción

The mechanism of action of 20-Glucoginsenoside RF involves its interaction with various molecular targets and pathways:

Immune Modulation: Regulates the balance of immune cells and inhibits the expression of inflammatory cytokines.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Signal Transduction: Modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway

Comparación Con Compuestos Similares

20-Glucoginsenoside RF is compared with other ginsenosides such as:

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

Uniqueness

This compound is unique due to its specific molecular structure and distinct pharmacological effects. Unlike other ginsenosides, it has a unique glycosylation pattern that contributes to its specific biological activities .

List of Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

- Ginsenoside Rc

- Ginsenoside Rd

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-4,4,10,14,15-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-20(2)10-9-12-47(7,67-43-39(61)36(58)33(55)28(18-50)64-43)24-14-21(3)48(8)23-16-26(41-45(4,5)30(53)11-13-46(41,6)22(23)15-25(52)31(24)48)62-44-40(37(59)34(56)29(19-51)65-44)66-42-38(60)35(57)32(54)27(17-49)63-42/h10,21-44,49-61H,9,11-19H2,1-8H3/t21?,22?,23?,24-,25-,26+,27+,28+,29+,30?,31?,32+,33+,34+,35-,36-,37-,38+,39+,40+,41?,42-,43-,44+,46+,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFYBWKXJPMMM-MGBLTDNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C1(C3CC(C4C(C(CCC4(C3CC2O)C)O)(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C(C)(CCC=C(C)C)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@@H](C2[C@]1(C3C[C@H](C4[C@@](C3C[C@@H]2O)(CCC(C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 |

Source

|

| Record name | 20-Glucoginsenoside RF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)